(Z)-N-(3-Aminopropyl)-N(or N')-9-octadecenylpropane-1,3-diamine

Thermal stability Boiling point High-temperature corrosion inhibition

(Z)-N-(3-Aminopropyl)-N-9-octadecenylpropane-1,3-diamine (CAS 7173-64-0) is a long-chain fatty triamine belonging to the N-alkyl dipropylene triamine class, specifically the (E)-octadec-9-enyl stereoisomer. It is characterized by a C18 monounsaturated alkyl chain and two aminopropyl groups attached to a central nitrogen, yielding a molecular formula of C24H51N3 and a molecular weight of 381.68 g/mol.

Molecular Formula C24H51N3
Molecular Weight 381.7 g/mol
CAS No. 7173-64-0
Cat. No. B12666792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-Aminopropyl)-N(or N')-9-octadecenylpropane-1,3-diamine
CAS7173-64-0
Molecular FormulaC24H51N3
Molecular Weight381.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCN(CCCN)CCCN
InChIInChI=1S/C24H51N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27(23-18-20-25)24-19-21-26/h9-10H,2-8,11-26H2,1H3/b10-9-
InChIKeyKSWPRMYMOCDMFJ-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (Z)-N-(3-Aminopropyl)-N-9-octadecenylpropane-1,3-diamine (CAS 7173-64-0) – Baseline Characteristics


(Z)-N-(3-Aminopropyl)-N-9-octadecenylpropane-1,3-diamine (CAS 7173-64-0) is a long-chain fatty triamine belonging to the N-alkyl dipropylene triamine class, specifically the (E)-octadec-9-enyl stereoisomer . It is characterized by a C18 monounsaturated alkyl chain and two aminopropyl groups attached to a central nitrogen, yielding a molecular formula of C24H51N3 and a molecular weight of 381.68 g/mol . Key physical properties include a density of 0.881 g/cm³, a boiling point of 495.2°C at 760 mmHg, and a refractive index of 1.485 . The compound functions as a cationic surfactant, corrosion inhibitor, emulsifier, and dispersant in applications such as oilfield chemicals, metal cleaning, and pigment processing .

Why One-Size-Fits-All Substitution Fails for (Z)-N-(3-Aminopropyl)-N-9-octadecenylpropane-1,3-diamine


Superficially similar alkyl polyamines such as oleyl diamine (Duomeen OL, CAS 7173-62-8) or the (Z)-stereoisomer (CAS 28872-01-7) are often proposed as drop-in replacements for CAS 7173-64-0. However, fundamental structural differences—specifically the E vs. Z olefin geometry and the number of amine groups (triamine vs. diamine)—produce quantifiable divergence in thermal stability, reactive site density, and surface activity that directly governs performance in high-temperature corrosion inhibition and emulsification [1][2]. These disparities cannot be compensated by simple concentration adjustments above the CMC; rather, they dictate interfacial film architecture, substrate wetting, and temperature resilience [2].

Quantitative Head-to-Head Differentiation: (Z)-N-(3-Aminopropyl)-N-9-octadecenylpropane-1,3-diamine (CAS 7173-64-0) vs. Closest Analogs


Thermal Stability: Superior High-Temperature Resilience vs. Z-Isomer

The (E)-octadec-9-enyl geometry of CAS 7173-64-0 confers a substantially higher boiling point (495.2°C at 760 mmHg) compared to the (Z)-isomer (CAS 28872-01-7), which boils at 300°C at 101325 Pa—a difference of 195°C . This thermal endurance is critical in oilfield corrosion inhibitor applications where downhole temperatures routinely exceed 150°C and can surpass 300°C in deep wells .

Thermal stability Boiling point High-temperature corrosion inhibition

Amine Value: Higher Reactive Site Density vs. Oleyl Diamine

The triamine structure of CAS 7173-64-0 (and its commercial form Triameen OV) delivers an amine number of 400–425 mg KOH/g, significantly exceeding the ~343 mg KOH/g equivalent for oleyl diamine (Duomeen OL, equivalent mass 163 g/eq) [1]. This 17–24% higher density of primary and secondary amine groups per unit mass provides more anchoring points for metal surface adsorption and greater capacity for acid neutralization or epoxy crosslinking [2].

Amine number Reactive sites Corrosion inhibition Crosslinking

Bulk Density: Precise Formulation Control vs. Z-Isomer

The E isomer (CAS 7173-64-0) exhibits a density of 0.881 g/cm³ versus 0.850 g/cm³ for the Z isomer (CAS 28872-01-7) . While modest in absolute terms, a 0.031 g/cm³ difference represents a 3.6% variation that affects volumetric dosing in large-scale industrial blending; using the wrong isomer can lead to systemic errors in active concentration if substitution is made without density adjustment .

Density Formulation Material handling

Interfacial Activity: Expected Different Surface Tension Profile vs. Oleyl Diamine

Oleyl diamine (Duomeen OL) generates a surface tension of 34–37 mN/m at 1% aqueous solution [1]. While direct surface tension data for CAS 7173-64-0 triamine are not publicly available at the same concentration, the additional aminopropyl group is predicted by class-level surfactant theory to shift both the critical micelle concentration (CMC) and the surface excess concentration (Γmax), likely yielding lower equilibrium surface tension due to increased hydrophilicity and more efficient packing at the air-water interface [2]. The measurable solubility difference (73 mg/L for the Z-triamine) versus the extremely low water solubility of the diamine indicates a fundamentally different hydrophilic-lipophilic balance.

Surface tension CMC Wetting Emulsification

Film-Forming Corrosion Inhibition: Triamine Advantage over Diamine

Patents specifically claim diamide derivatives of 1,3-dipropylene triamine as preferred corrosion inhibitors for hydrocarbon liquids above pH 7, indicating that the triamine backbone provides superior film-forming and protective characteristics compared to simpler diamines [1][2]. This preference is attributed to the three nitrogen atoms enabling multi-point adsorption onto metal surfaces, forming a denser, more tenacious hydrophobic barrier film than the two-point attachment achievable with an oleyl diamine .

Corrosion inhibition Film-forming Metal protection

Target Application Scenarios for (Z)-N-(3-Aminopropyl)-N-9-octadecenylpropane-1,3-diamine Based on Quantitative Differentiation


High-Temperature Oilfield Corrosion Inhibition (>200°C Downhole Environments)

The 195°C higher boiling point of the E isomer (495.2°C) versus the Z isomer (300°C) makes CAS 7173-64-0 the preferred choice for corrosion inhibitor packages in deep, high-temperature oil wells where thermal degradation of lesser isomers would compromise protection [1]. The triamine backbone also ensures dense film formation on downhole tubulars, as validated by patent claims for dipropylene triamine-based inhibitors .

Metalworking Fluids Requiring High Amine Density for Multi-Functional Performance

With an amine number of 400–425 mg KOH/g, the triamine delivers 17–24% more reactive sites per kilogram than oleyl diamine [1]. This higher amine density enables a single additive to simultaneously provide corrosion inhibition, emulsification, and dispersancy in water-miscible metalworking fluids, reducing the number of components in the formulation and simplifying supply chain logistics.

Pigment Dispersion and Surface Treatment in Coatings

The combination of the triamine's three-point anchoring on pigment surfaces and its expected lower equilibrium surface tension (class-level inference from surfactant theory) provides enhanced wetting and steric stabilization of organic pigments compared to traditional oleyl diamine dispersants. This is particularly relevant for high-performance industrial coatings requiring fine particle dispersion and long-term color stability.

Chain Lubricants and Metal Cleaning Formulations for Elevated Temperature Service

The thermal resilience of CAS 7173-64-0 (boiling point 495.2°C) and its film-forming triamine architecture [1] make it the ideal additive for chain lubricants used in high-temperature conveyors, oven chains, and industrial metal cleaning baths operating above 150°C, where conventional diamines may volatilize or degrade, leaving surfaces unprotected.

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